molecular formula C9H12ClF3O B2856444 2-Chloro-1-[3-(trifluoromethyl)cyclohexyl]ethan-1-one CAS No. 1545727-52-3

2-Chloro-1-[3-(trifluoromethyl)cyclohexyl]ethan-1-one

Cat. No.: B2856444
CAS No.: 1545727-52-3
M. Wt: 228.64
InChI Key: UXNXQTHZFRDYAW-UHFFFAOYSA-N
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Description

2-Chloro-1-[3-(trifluoromethyl)cyclohexyl]ethan-1-one is an organic compound with the molecular formula C9H12ClF3O. It is characterized by the presence of a chloro group, a trifluoromethyl group, and a cyclohexyl ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[3-(trifluoromethyl)cyclohexyl]ethan-1-one typically involves the reaction of 3-(trifluoromethyl)cyclohexanone with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product. The reaction conditions often include the use of an inert atmosphere and controlled temperature to ensure the desired product’s purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods typically use similar reagents and conditions as laboratory synthesis but are optimized for higher efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[3-(trifluoromethyl)cyclohexyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various derivatives with different functional groups.

Scientific Research Applications

2-Chloro-1-[3-(trifluoromethyl)cyclohexyl]ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[3-(trifluoromethyl)cyclohexyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s chloro and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one
  • 2-Chloro-1-[3-(trifluoromethyl)propyl]ethan-1-one
  • 2-Chloro-1-[3-(trifluoromethyl)butyl]ethan-1-one

Uniqueness

2-Chloro-1-[3-(trifluoromethyl)cyclohexyl]ethan-1-one is unique due to its cyclohexyl ring, which imparts distinct steric and electronic properties compared to its linear or aromatic counterparts. This uniqueness makes it valuable in specific synthetic applications and research studies where these properties are advantageous.

Properties

IUPAC Name

2-chloro-1-[3-(trifluoromethyl)cyclohexyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClF3O/c10-5-8(14)6-2-1-3-7(4-6)9(11,12)13/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNXQTHZFRDYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(F)(F)F)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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